molecular formula C11H18N2S B13261128 2-Methyl-N-(thiazol-5-ylmethyl)cyclohexan-1-amine

2-Methyl-N-(thiazol-5-ylmethyl)cyclohexan-1-amine

Cat. No.: B13261128
M. Wt: 210.34 g/mol
InChI Key: YPPFNOCXPHSASM-UHFFFAOYSA-N
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Description

2-Methyl-N-(thiazol-5-ylmethyl)cyclohexan-1-amine is a compound that features a cyclohexane ring substituted with a methyl group and a thiazole ring attached via a methylene bridge. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, which imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-(thiazol-5-ylmethyl)cyclohexan-1-amine typically involves the reaction of cyclohexanone with thiazole derivatives under specific conditions. One common method includes:

    Formation of the Thiazole Ring: This can be achieved by reacting α-haloketones with thiourea in the presence of a base.

    Attachment to Cyclohexane: The thiazole ring is then attached to the cyclohexane ring through a methylene bridge, often using a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes:

    Raw Material Preparation: Ensuring high purity of cyclohexanone and thiazole derivatives.

    Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield.

    Purification: Using techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-(thiazol-5-ylmethyl)cyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the cyclohexane ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, and various nucleophiles.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Dihydrothiazole derivatives.

    Substitution Products: Various substituted thiazole and cyclohexane derivatives.

Scientific Research Applications

2-Methyl-N-(thiazol-5-ylmethyl)cyclohexan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.

    Industry: Utilized in the development of new materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-Methyl-N-(thiazol-5-ylmethyl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and ion channels.

    Pathways: Modulation of biochemical pathways related to inflammation, oxidative stress, and cell signaling.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole structure.

Uniqueness

2-Methyl-N-(thiazol-5-ylmethyl)cyclohexan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiazole-containing compounds.

Properties

Molecular Formula

C11H18N2S

Molecular Weight

210.34 g/mol

IUPAC Name

2-methyl-N-(1,3-thiazol-5-ylmethyl)cyclohexan-1-amine

InChI

InChI=1S/C11H18N2S/c1-9-4-2-3-5-11(9)13-7-10-6-12-8-14-10/h6,8-9,11,13H,2-5,7H2,1H3

InChI Key

YPPFNOCXPHSASM-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1NCC2=CN=CS2

Origin of Product

United States

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